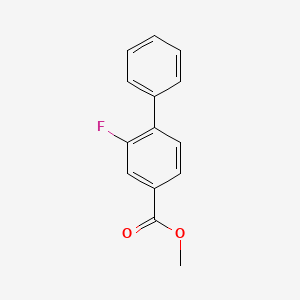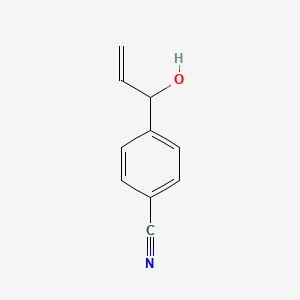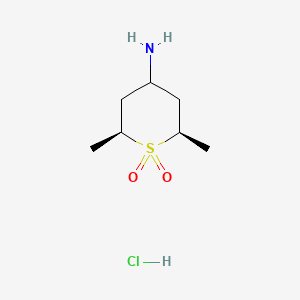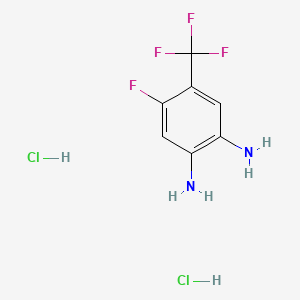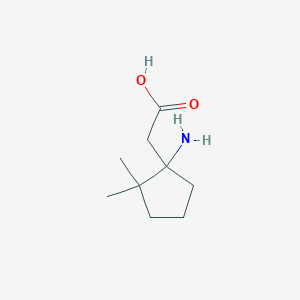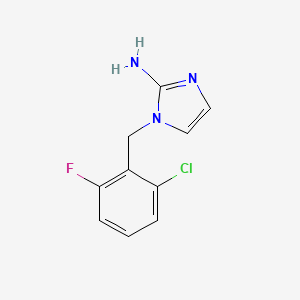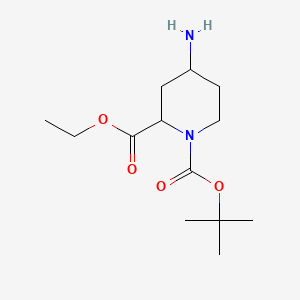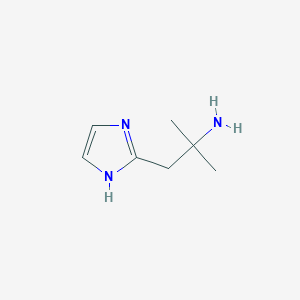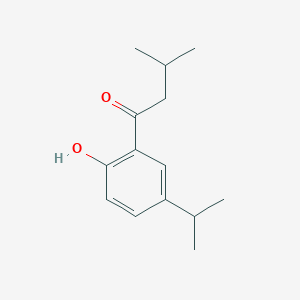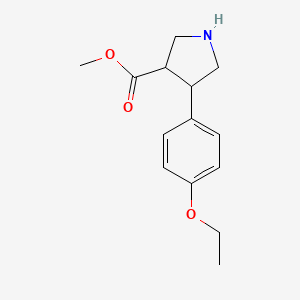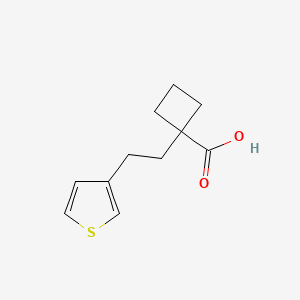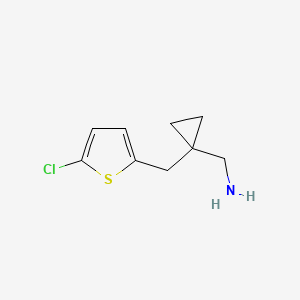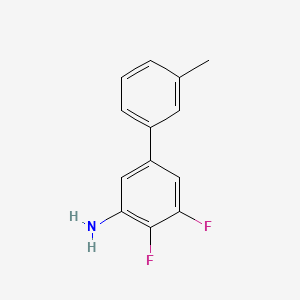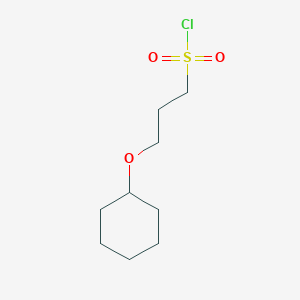
3-(Cyclohexyloxy)propane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclohexyloxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C9H17ClO3S It is a sulfonyl chloride derivative, characterized by the presence of a cyclohexyloxy group attached to a propane-1-sulfonyl chloride backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexyloxy)propane-1-sulfonyl chloride typically involves the reaction of cyclohexanol with propane-1-sulfonyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. A common method involves the use of a base such as pyridine to facilitate the reaction and absorb the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions and optimize the reaction parameters for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclohexyloxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Pyridine, triethylamine
Solvents: Anhydrous dichloromethane, tetrahydrofuran
Catalysts: Lewis acids such as aluminum chloride
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Sulfonic Acid: Formed by hydrolysis
Aplicaciones Científicas De Investigación
3-(Cyclohexyloxy)propane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent for the synthesis of sulfonamide and sulfonate ester derivatives, which are important intermediates in organic synthesis.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups for further functionalization.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mecanismo De Acción
The mechanism of action of 3-(Cyclohexyloxy)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, the compound can modify amino acid residues in proteins, leading to changes in protein function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Propane-1-sulfonyl chloride: Lacks the cyclohexyloxy group, making it less hydrophobic and potentially less reactive in certain contexts.
Cyclohexylsulfonyl chloride: Contains a cyclohexyl group directly attached to the sulfonyl chloride, differing in structure and reactivity.
Methanesulfonyl chloride: A simpler sulfonyl chloride with a smaller alkyl group, leading to different reactivity and applications.
Uniqueness
3-(Cyclohexyloxy)propane-1-sulfonyl chloride is unique due to the presence of the cyclohexyloxy group, which imparts distinct hydrophobic properties and influences its reactivity
Propiedades
Fórmula molecular |
C9H17ClO3S |
|---|---|
Peso molecular |
240.75 g/mol |
Nombre IUPAC |
3-cyclohexyloxypropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H17ClO3S/c10-14(11,12)8-4-7-13-9-5-2-1-3-6-9/h9H,1-8H2 |
Clave InChI |
LELTZOWOROZIKG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OCCCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B13621794.png)
